molecular formula C6H12ClNO B1379402 2-Azaspiro[3.3]heptan-6-ol hydrochloride CAS No. 1630907-10-6

2-Azaspiro[3.3]heptan-6-ol hydrochloride

Cat. No.: B1379402
CAS No.: 1630907-10-6
M. Wt: 149.62 g/mol
InChI Key: GVISYHVUGUIQRD-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-6-ol hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

One of the primary applications of 2-Azaspiro[3.3]heptan-6-ol hydrochloride is in the synthesis of novel amino acids, ornithine, and GABA analogs. Researchers Radchenko, Grygorenko, and Komarov (2010) developed a synthesis method for 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These compounds, due to their sterically constrained structures, are valuable in chemistry, biochemistry, and drug design (Radchenko, D., Grygorenko, O., & Komarov, I., 2010).

Another significant application involves the improved synthesis of bicyclic spiro compounds, including 2-oxa-6-azaspiro[3.3]heptane. Van der Haas et al. (2017) demonstrated that isolating this compound as a sulfonic acid salt enhances its stability and solubility, thus facilitating access to a broader range of reaction conditions for spirobicyclic compounds (Van der Haas, R. N. S., et al., 2017).

Implications for Drug Discovery

The structural uniqueness of this compound and its derivatives has also been explored in drug discovery. Degorce, Bodnarchuk, and Scott (2019) analyzed azaspiro[3.3]heptanes as replacements for traditional heterocycles like morpholines and piperidines in medicinal chemistry. Their findings indicate that incorporating a spirocyclic center could lower the lipophilicity of molecules, potentially altering their pharmacokinetic properties without significantly changing their basicity (Degorce, S., Bodnarchuk, M. S., & Scott, J. S., 2019).

Furthermore, the diversity-oriented synthesis approach applied to azaspirocycles by Wipf, Stephenson, and Walczak (2004) highlights the versatility of these compounds in generating novel heterocyclic scaffolds. Their methodology enables the rapid assembly of functionalized pyrrolidines, piperidines, and azepines, which are crucial frameworks in the development of new drugs (Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A., 2004).

Properties

IUPAC Name

2-azaspiro[3.3]heptan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-5-1-6(2-5)3-7-4-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVISYHVUGUIQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-10-6
Record name 2-Azaspiro[3.3]heptan-6-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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